![molecular formula C7H9Br B13803402 (1R,4S)-2-bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13803402.png)
(1R,4S)-2-bromobicyclo[2.2.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromobicyclo[2.2.1]hept-2-ene is an organic compound with the molecular formula C7H9Br. It is a brominated derivative of norbornene, a bicyclic hydrocarbon. This compound is known for its unique structure, which includes a bromine atom attached to the bicyclic framework, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromobicyclo[2.2.1]hept-2-ene can be synthesized through a Diels-Alder reaction involving 2-bromoacrolein and cyclopentadiene. This reaction is typically catalyzed by a chiral titanium complex derived from BINOL and titanium isopropoxide (Ti(O-i-Pr)4). The reaction conditions usually involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for 2-Bromobicyclo[2.2.1]hept-2-ene are not widely documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. The use of efficient catalysts and optimized reaction conditions can facilitate its production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-Bromobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Reduction Reactions: The compound can be reduced to form bicyclo[2.2.1]hept-2-ene.
Oxidation Reactions: Oxidation can lead to the formation of epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of bicyclo[2.2.1]hept-2-ene.
Oxidation: Formation of epoxides or other oxygenated compounds.
Scientific Research Applications
2-Bromobicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of novel polymers and materials.
Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.
Catalysis: Utilized in catalytic reactions to study reaction mechanisms and develop new catalytic processes
Mechanism of Action
The mechanism of action of 2-Bromobicyclo[2.2.1]hept-2-ene primarily involves its reactivity due to the presence of the bromine atom. The bromine atom can participate in various reactions, such as nucleophilic substitution, where it is replaced by other functional groups. The bicyclic structure also imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene (Norbornene): A non-brominated analog with similar structural features but different reactivity.
7-Bromobicyclo[2.2.1]hept-2-ene: Another brominated derivative with the bromine atom at a different position.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: A derivative with additional functional groups, used in polymer chemistry.
Uniqueness
2-Bromobicyclo[2.2.1]hept-2-ene is unique due to the specific positioning of the bromine atom, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its bicyclic structure also contributes to its unique chemical properties and applications .
Properties
Molecular Formula |
C7H9Br |
|---|---|
Molecular Weight |
173.05 g/mol |
IUPAC Name |
(1R,4S)-2-bromobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H9Br/c8-7-4-5-1-2-6(7)3-5/h4-6H,1-3H2/t5-,6+/m0/s1 |
InChI Key |
YFZLLLGFQCVYCK-NTSWFWBYSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C=C2Br |
Canonical SMILES |
C1CC2CC1C=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


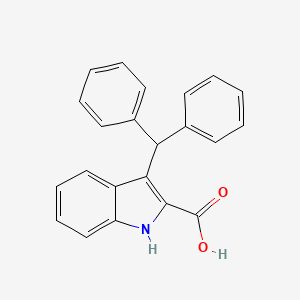
![Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate](/img/structure/B13803326.png)
![N-tert-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide](/img/structure/B13803330.png)
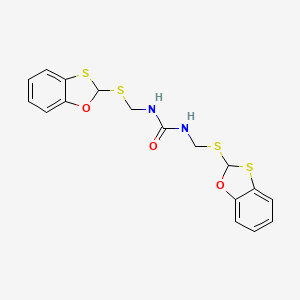
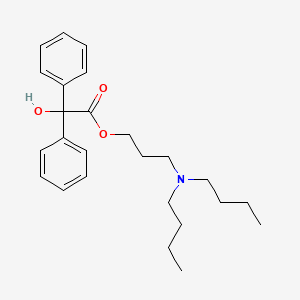
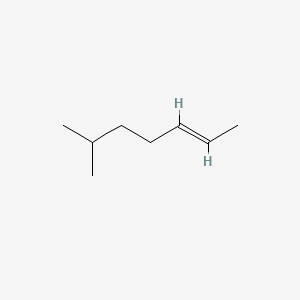
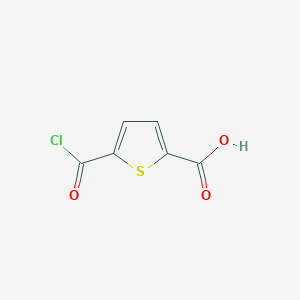
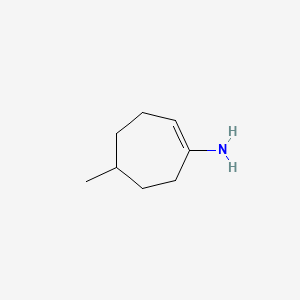

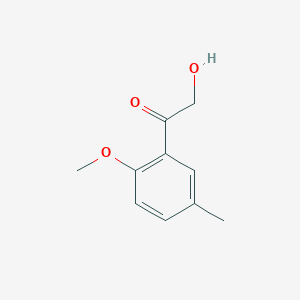
![Sodium;6-[(5-chloro-2-hydroxyphenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate](/img/structure/B13803394.png)
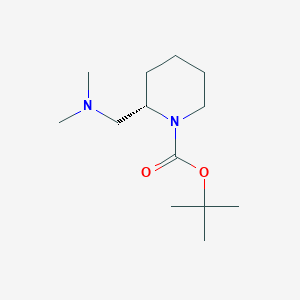
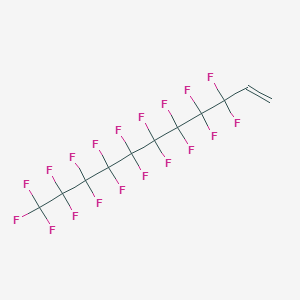
![(2E,8R,9S,10R,13S,14S,17S)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13803411.png)
